N-(2-Acetyl-4,6-dibromophenyl)acetamide
Overview
Description
N-(2-Acetyl-4,6-dibromophenyl)acetamide is a chemical compound with the molecular formula C10H9Br2NO2 and a molecular weight of 334.99 g/mol . It is characterized by the presence of two bromine atoms attached to a phenyl ring, along with acetyl and acetamide functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Acetyl-4,6-dibromophenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one with methylmagnesium iodide . The reaction is typically carried out in a solvent such as diethyl ether or benzene, and the mixture is heated for several hours to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-4,6-dibromophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl and acetamide groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the acetamide group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
N-(2-Acetyl-4,6-dibromophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-4,6-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups on the phenyl ring allow the compound to bind to various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research focused on understanding these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dibromophenyl)acetamide
- N-(2-Acetyl-3,5-dibromophenyl)acetamide
- N-(2-Acetyl-4,6-dichlorophenyl)acetamide
Uniqueness
N-(2-Acetyl-4,6-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms and the combination of acetyl and acetamide groups. This unique structure imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(2-acetyl-4,6-dibromophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYXVUUOGKKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519997 | |
Record name | N-(2-Acetyl-4,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88092-70-0 | |
Record name | N-(2-Acetyl-4,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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